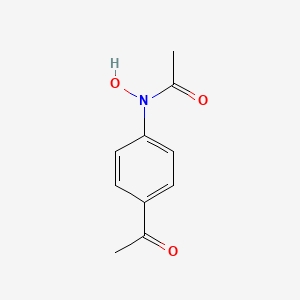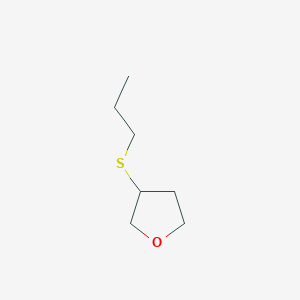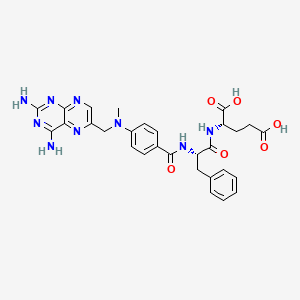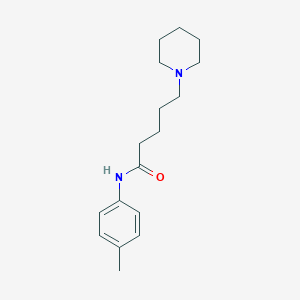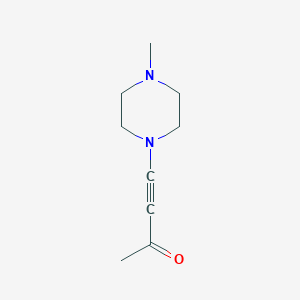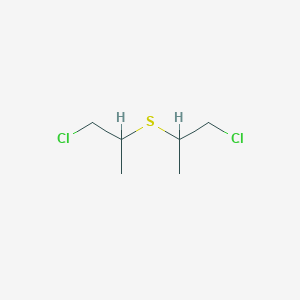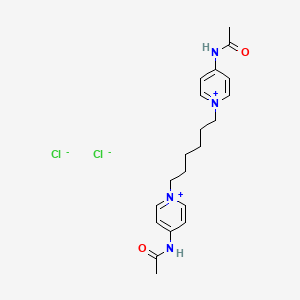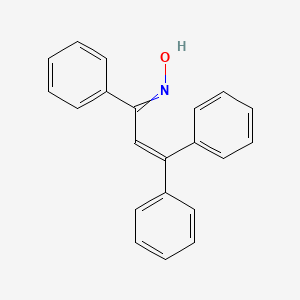
N-(1,3,3-Triphenylprop-2-en-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,3-Triphenylprop-2-en-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C21H17NO It is known for its unique structure, which includes a hydroxylamine group attached to a triphenylpropene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,3-Triphenylprop-2-en-1-ylidene)hydroxylamine typically involves the reaction of 1,3,3-triphenylprop-2-en-1-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,3-Triphenylprop-2-en-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3,3-Triphenylprop-2-en-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3,3-Triphenylprop-2-en-1-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N-(1,3,3-Triphenylprop-2-en-1-ylidene)amine: Similar structure but with an amine group instead of a hydroxylamine group.
1,1,3-Triphenylprop-2-en-1-ol: Contains a hydroxyl group instead of a hydroxylamine group.
1,1,3-Triphenyl-2-propen-1-ol: Similar backbone but with a hydroxyl group at a different position.
Uniqueness
N-(1,3,3-Triphenylprop-2-en-1-ylidene)hydroxylamine is unique due to its hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that lack this functional group.
Properties
CAS No. |
65642-47-9 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(1,3,3-triphenylprop-2-enylidene)hydroxylamine |
InChI |
InChI=1S/C21H17NO/c23-22-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,23H |
InChI Key |
CPWUHRIIWQCVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=NO)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


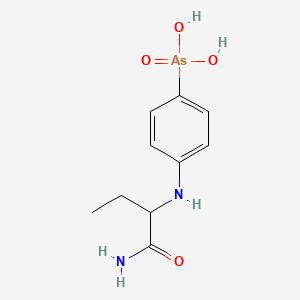
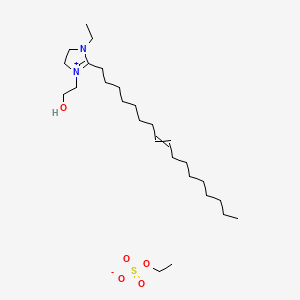
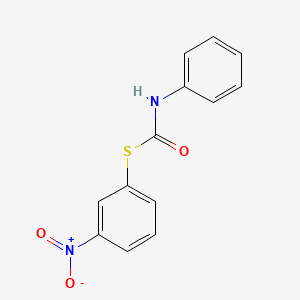
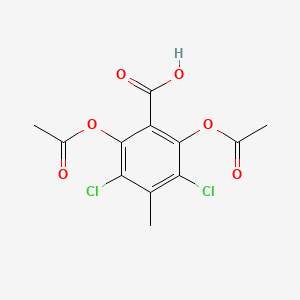
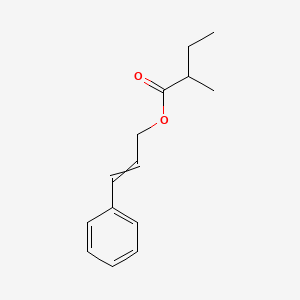
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
